molecular formula C9H7ClF2O3 B3029381 Methyl 4-chloro-2-(difluoromethoxy)benzoate CAS No. 639826-30-5

Methyl 4-chloro-2-(difluoromethoxy)benzoate

Cat. No. B3029381
CAS RN: 639826-30-5
M. Wt: 236.60
InChI Key: INPJFZSWLFHSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is also known by its chemical name, 2-(Difluoromethoxy)-4-chlorobenzoic acid methyl ester, and its molecular formula is C9H6ClF2O3.

Scientific Research Applications

Acaricide Properties

Methyl 4-chloro-2-(difluoromethoxy)benzoate exhibits properties as an acaricide, a type of pesticide targeting mites and ticks. A related compound, methyl 5-chloro-2-[(trifluoromethyl)sulfonyl]amino benzoate (commonly named amidoflumet), has been studied for its molecular orientation and intramolecular hydrogen bonding, which are significant for its effectiveness as an acaricide (Kimura & Hourai, 2005).

Chemical Transformation Studies

This compound has been the subject of studies focusing on its chemical transformations. One such study investigated the interaction of similar compounds with sulfur tetrafluoride, leading to the formation of new compounds, such as methyl 3,4-bis(pentafluoroethoxy)benzoate (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Applications in Chemosensing

This chemical also finds use in the field of chemosensors. A study reported the synthesis of novel anion sensors, including a derivative of this compound, for fluoride sensing. These compounds displayed distinct color changes and optical shifts in response to fluoride ions, demonstrating their potential in colorimetric fluoride detection (Ma et al., 2013).

Role in Intermediate Synthesis

This compound serves as an important intermediate in the synthesis of various compounds. For example, its derivative, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, was an essential intermediate in the production of Tianeptine, highlighting its role in pharmaceutical synthesis (Yang Jian-she, 2009).

Safety and Hazards

“Methyl 4-chloro-2-(difluoromethoxy)benzoate” is classified as a hazardous substance. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-chloro-2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJFZSWLFHSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697531
Record name Methyl 4-chloro-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

639826-30-5
Record name Methyl 4-chloro-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-2-(difluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-2-(difluoromethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-2-(difluoromethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-2-(difluoromethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-2-(difluoromethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-2-(difluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.